1,5-Naphthalenedisulfonic acid disodium dihydrate

Description

BenchChem offers high-quality 1,5-Naphthalenedisulfonic acid disodium dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Naphthalenedisulfonic acid disodium dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;naphthalene-1,5-disulfonate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2Na.2H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;;/h1-6H,(H,11,12,13)(H,14,15,16);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXMXIDAHDPDMU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370606 | |

| Record name | AC1MC2KT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76758-30-0 | |

| Record name | 1,5-Naphthalenedisulfonic acid disodium dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076758300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC1MC2KT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97E42LQH91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate

This guide provides a comprehensive overview of the chemical and physical properties of 1,5-naphthalenedisulfonic acid disodium dihydrate. It is intended for researchers, scientists, and drug development professionals who utilize this versatile compound in their work. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and provide field-proven insights into its application.

Introduction: A Molecule of Strategic Importance

1,5-Naphthalenedisulfonic acid and its salts are cornerstone reagents in various scientific and industrial fields. The disodium salt, in its dihydrate form, is particularly noted for its high water solubility and stability, making it a preferred choice for applications ranging from dye synthesis to pharmaceutical formulation.[1] Its rigid naphthalene core, functionalized with two sulfonic acid groups, imparts a unique amphiphilic character that is central to its utility as a dispersing agent, a chemical intermediate, and a specialized counterion in drug development.[1][2] This guide will delve into the core chemical properties, analytical methodologies, and practical applications that underpin its significance.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is critical for its effective application. The key physicochemical and structural data for 1,5-naphthalenedisulfonic acid disodium dihydrate are summarized below.

Core Chemical Identity

The compound is the disodium salt of 1,5-naphthalenedisulfonic acid, typically crystallizing with two molecules of water.

| Property | Value | Source(s) |

| IUPAC Name | disodium;naphthalene-1,5-disulfonate;dihydrate | [3] |

| Synonyms | Armstrong's acid disodium salt, Disodium naphthalene-1,5-disulphonate | [4][5] |

| CAS Number | 76758-30-0 (dihydrate), 1655-29-4 (anhydrous/hydrate) | [3][5] |

| Molecular Formula | C₁₀H₁₀Na₂O₈S₂ | [3] |

| Molecular Weight | 368.29 g/mol | |

| Appearance | White to off-white crystalline powder | [6] |

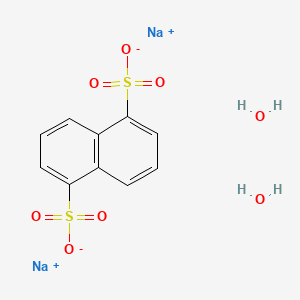

Structural Elucidation

The molecule's structure is defined by a naphthalene ring system symmetrically substituted at the 1 and 5 positions with sulfonate groups. This arrangement is crucial to its properties, influencing its electronic distribution, solubility, and interaction with other molecules.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Naphthalene-based dispersing levelling agent dispersing agent NNO, MF [jufuchemtech.com]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agrochemx.com [agrochemx.com]

An In-Depth Technical Guide to 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate (CAS: 76758-30-0)

Executive Summary

This technical guide provides a comprehensive overview of 1,5-Naphthalenedisulfonic acid disodium dihydrate (CAS No. 76758-30-0), a versatile aromatic organic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental chemical and physical properties, synthesis, analytical validation, and key applications. We will explore its role as a crucial chemical intermediate, a formulation excipient in pharmaceuticals, and a tool in analytical chemistry. The causality behind experimental choices and the methodologies for ensuring compound integrity are emphasized to provide actionable, field-proven insights.

Chemical Identity and Physicochemical Properties

1,5-Naphthalenedisulfonic acid disodium dihydrate is the hydrated sodium salt of Armstrong's acid.[1] The strategic placement of the two sulfonate groups at the 1 and 5 positions of the naphthalene ring dictates its chemical properties, including its high polarity, water solubility, and utility as a divalent counterion.[1][2]

Structural Information

-

IUPAC Name: disodium;naphthalene-1,5-disulfonate;dihydrate[3]

-

Chemical Structure:

Physicochemical Data

The compound's physical and chemical characteristics are critical for its handling, storage, and application. Key quantitative data are summarized below.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Highly soluble in water (≥500 g/L at 20°C) | [2] |

| Melting Point | >300°C | [2] |

| pH | 7.0 - 9.0 (1% aqueous solution) | [2] |

| Molecular Formula | C₁₀H₁₀Na₂O₈S₂ | [3][4] |

| Molecular Weight | 368.29 g/mol | [3][4][5] |

Synthesis and Manufacturing Principles

The production of 1,5-naphthalenedisulfonic acid disodium dihydrate is a multi-step process rooted in classical aromatic chemistry. The core of the synthesis is the disulfonation of naphthalene, followed by neutralization to form the desired salt.

Core Synthesis Pathway: Sulfonation of Naphthalene

The primary industrial method involves the direct sulfonation of naphthalene using oleum (fuming sulfuric acid, H₂SO₄·SO₃).[1][6][7] The reaction conditions are critically controlled to favor the formation of the 1,5-isomer over other isomers like the 1,6- or 2,7-disulfonic acids.[6][7]

-

Rationale for Oleum: Oleum is a much stronger sulfonating agent than concentrated sulfuric acid. The presence of excess SO₃ is necessary to introduce a second sulfonic acid group onto the deactivated naphthalene ring (the first -SO₃H group is strongly electron-withdrawing).

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 20–35°C) and then heated.[6][7] This staged temperature profile is a deliberate choice to manage the reaction's exothermicity and to kinetically influence the position of sulfonation.

Neutralization and Isolation

Following the sulfonation, the resulting mixture contains the 1,5-naphthalenedisulfonic acid and residual sulfuric acid.[8] The disodium salt is then formed and isolated.

-

Neutralization: The acidic sulfonation mixture is carefully neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to a pH of 5 to 9.[8] This step converts the sulfonic acid groups (-SO₃H) into their sodium sulfonate salts (-SO₃⁻Na⁺).

-

Precipitation and Isolation: The disodium salt is significantly less soluble in the high-ionic-strength aqueous medium (especially in the presence of sodium sulfate) than the starting acid or byproducts.[8] By cooling the neutralized mixture, the 1,5-naphthalenedisulfonic acid disodium salt precipitates and can be isolated via filtration.[8] The dihydrate form crystallizes from the aqueous solution.

The diagram below illustrates the logical flow from raw material to the final product.

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and quality of 1,5-naphthalenedisulfonic acid disodium dihydrate is paramount, especially for applications in regulated industries like pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose.[9][10]

Principle of HPLC Analysis

The analysis of naphthalenedisulfonic acid isomers is challenging due to their high water solubility and structural similarity.[9] A robust HPLC method is required to separate the main 1,5-isomer from other potential isomers (e.g., 1,6-, 2,6-, 2,7-) and other impurities.[9] The method typically employs reversed-phase or HILIC/anion-exchange mechanisms.[10]

-

Causality of Method Choice: A reversed-phase C18 column is often used but may require an ion-pairing agent to achieve adequate retention of the highly polar, doubly-charged analyte. Alternatively, specialized columns that offer mixed-mode retention (hydrophilic interaction and anion-exchange) can provide excellent separation without ion-pairing agents, which is advantageous for method robustness and MS-compatibility.[10]

Example HPLC Protocol for Purity Determination

This protocol is a representative method for ensuring the quality and purity of the compound.

Objective: To separate and quantify 1,5-naphthalenedisulfonic acid and its common isomers.

Instrumentation & Columns:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Column: A suitable column, such as one with mixed-mode HILIC and anion-exchange capabilities.[10]

Reagents & Mobile Phase:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with a volatile buffer (e.g., ammonium acetate)

-

Sample Diluent: Water or Mobile Phase mixture

-

Reference Standards: Certified standards of 1,5-, 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acid.[9]

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 270 nm[11]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Gradient Program: A gradient from high organic to high aqueous content to elute the polar analytes.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve reference standards to prepare a mixed stock solution.[9] Perform serial dilutions to create a calibration curve (e.g., 1-60 µg/mL).[9]

-

Sample Preparation: Accurately weigh the 1,5-naphthalenedisulfonic acid disodium dihydrate sample and dissolve it in the diluent to a known concentration within the calibration range.

-

Analysis: Inject the standards and sample solutions into the HPLC system.

-

System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for peak shape, retention time stability, and resolution between critical pairs).

-

Quantification: Identify peaks based on the retention times of the reference standards. Calculate the concentration of each isomer in the sample using the generated calibration curve. Purity is determined by the area percentage of the main peak relative to all detected peaks.

Applications in Research and Drug Development

The unique properties of 1,5-naphthalenedisulfonic acid disodium dihydrate make it a valuable compound in several scientific and industrial domains.

Intermediate in Chemical Synthesis

Its primary role is as a key building block in the chemical industry.[2][12][13]

-

Dye Manufacturing: It is a foundational intermediate for producing a range of acid and reactive dyes for the textile and paper industries.[2][14][15] The sulfonate groups enhance water solubility, a critical feature for dyeing processes.

-

Organic Synthesis: The naphthalene core can be further functionalized. For example, fusion with NaOH yields 1,5-dihydroxynaphthalene, and nitration leads to nitro- and subsequently amino-naphthalenedisulfonic acids, which are precursors to more complex molecules.[1][7]

Role in Pharmaceutical Formulation

In drug development, the disodium salt serves as a divalent counterion for forming stable, crystalline salts of basic active pharmaceutical ingredients (APIs).[1]

-

Salt Formation (Naphthalenedisulfonate or "Nadisylate"): For basic drug compounds, forming a salt is a common strategy to improve properties like solubility, stability, and bioavailability. Using 1,5-naphthalenedisulfonic acid creates a "nadisylate" salt. This is an alternative to more common counterions like mesylate or tosylate.[1]

-

Rationale: The bulky, rigid, and divalent nature of the naphthalenedisulfonate anion can facilitate the formation of a stable crystal lattice with the protonated basic drug. This can lead to a salt form with desirable physicochemical properties, such as non-hygroscopicity and a sharp melting point, which are advantageous for manufacturing solid dosage forms.

The logical relationship for its use as a counterion is depicted below.

Other Applications

-

Analytical Chemistry: It is used as an electrolyte in some forms of chromatography and as a reagent for detecting metal ions.[1][14]

-

Protein Stabilization: In biochemical assays, it can act as a stabilizing agent for proteins and enzymes.[14]

Safety, Handling, and Storage

While not classified as highly hazardous, proper laboratory and industrial hygiene practices are essential when handling 1,5-naphthalenedisulfonic acid disodium dihydrate.[2][16]

Hazard Identification

-

GHS Statements: Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] The signal word is "Warning".[4]

-

Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact.[16][17]

-

Toxicological Profile: The toxicological properties have not been fully investigated, but it may cause skin, eye, and respiratory tract irritation.[16]

Recommended Handling and PPE

-

Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to minimize dust generation and accumulation.[16][17]

-

Personal Protective Equipment (PPE):

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Keep away from incompatible substances such as strong oxidizing agents.[18]

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

1,5-Naphthalenedisulfonic acid disodium dihydrate (CAS: 76758-30-0) is a compound of significant industrial and scientific utility. Its well-defined chemical properties, stemming from its sulfonated naphthalene structure, make it an indispensable intermediate in the synthesis of dyes and other complex organic molecules. For pharmaceutical scientists, its role as a nadisylate-forming counterion offers a valuable tool for optimizing the physicochemical properties of basic drug candidates. A thorough understanding of its synthesis, analytical validation, and safe handling is crucial for leveraging its full potential in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Exploring 1,5-Naphthalenedisulfonic Acid Synthesis and Uses. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Retrieved from [Link]

-

ALADDIN SCIENTIFIC CORPORATION. (2025, May 30). SAFETY DATA SHEET. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM DIHYDRATE. Retrieved from [Link]

- Google Patents. (n.d.). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.

-

PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid disodium dihydrate. Retrieved from [Link]

- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Armstrong's acid. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 1 5-naphthalenedisulfonic acid disodium salt hydrate 95%. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. Retrieved from [Link]

Sources

- 1. Armstrong acid - Wikipedia [en.wikipedia.org]

- 2. agrochemx.com [agrochemx.com]

- 3. 1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 76758-30-0 | 1,5-Naphthalenedisulfonic acid disodium salt, dihydrate | Ambeed.com [ambeed.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 8. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]

- 9. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 10. helixchrom.com [helixchrom.com]

- 11. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. guidechem.com [guidechem.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 18. fishersci.com [fishersci.com]

synthesis and characterization of 1,5-Naphthalenedisulfonic acid disodium dihydrate

An In-Depth Technical Guide to the Synthesis and Characterization of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven framework for the synthesis and detailed characterization of 1,5-Naphthalenedisulfonic acid disodium dihydrate. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and strategic considerations essential for achieving high purity and verifiable product identity. It is structured to serve as a practical reference for laboratory execution and a deeper resource for understanding the compound's behavior and applications.

Strategic Importance and Applications

1,5-Naphthalenedisulfonic acid and its salts are foundational intermediates in several high-stakes industries. The strategic positioning of the two sulfonate groups on the naphthalene core imparts unique properties of solubility, reactivity, and structural rigidity. Its disodium salt is a versatile compound, primarily utilized as:

-

A key intermediate in the synthesis of a wide array of azo dyes, reactive dyes, and acid dyes, where it contributes to the final colorant's intensity, stability, and fastness.[1][2]

-

A building block for more complex organic molecules in pharmaceutical and materials science research and development.[3]

-

A counterion in drug formulation to form stable, crystalline salts of basic drug compounds, offering an alternative to more common salts like mesylates or tosylates.[4]

-

A dispersing agent in dye formulations and water treatment processes, enhancing color yield and stability.[1][5]

-

A stabilizing agent for diazo compounds and for proteins and enzymes in biochemical assays.[1][6]

-

A corrosion inhibitor and anti-scaling agent in various industrial applications.[7]

Given its broad utility, the ability to synthesize and rigorously characterize this compound is a critical capability for any research or development program in these fields.

Synthesis Pathway: From Naphthalene to the Disodium Dihydrate Salt

The industrial synthesis of 1,5-Naphthalenedisulfonic acid is achieved through the controlled disulfonation of naphthalene.[2][4] The key to a successful synthesis is the precise management of reaction conditions to direct the electrophilic substitution to the desired 1 and 5 positions, minimizing the formation of isomeric impurities like the 1,6-disulfonic acid.

The Causality of Controlled Sulfonation

The sulfonation of naphthalene is a kinetically versus thermodynamically controlled process. The initial sulfonation at lower temperatures favors the alpha-position (C1), forming naphthalene-1-sulfonic acid. The introduction of the second sulfonic acid group is directed by both the existing group and the reaction temperature. Lower temperatures (20–60°C) favor the formation of the 1,5-isomer, while higher temperatures can lead to rearrangement and the formation of the thermodynamically more stable 1,6- and 2,7-isomers. Therefore, strict temperature control is paramount. The use of oleum (fuming sulfuric acid, H₂SO₄·xSO₃) as the sulfonating agent provides the high concentration of the electrophile (SO₃) needed to drive the reaction to disubstitution.[6][8]

Visualizing the Synthesis Workflow

The following diagram outlines the critical stages of the synthesis, from the initial sulfonation to the isolation of the final product.

Caption: Workflow for the synthesis of 1,5-Naphthalenedisulfonic acid disodium dihydrate.

Step-by-Step Synthesis Protocol

This protocol is a synthesized representation of established industrial methods, designed for laboratory-scale replication.[6][8][9]

Safety Precaution: This procedure involves highly corrosive oleum and sulfuric acid. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is dry.

-

Initial Charge: In the dropping funnel, place 75g of refined naphthalene. In the reaction flask, carefully add 180g of 20% oleum.

-

Sulfonation (Part 1): Begin stirring and slowly add the naphthalene from the dropping funnel to the oleum. Maintain the reaction temperature between 30-35°C using an ice bath. The addition should take approximately 3-4 hours.

-

Sulfonation (Part 2): After the initial addition is complete, slowly add 500g of 65% oleum to the reaction mixture. Continue to maintain the temperature at 30-35°C. This second addition should also take approximately 3 hours.

-

Reaction Completion: Once the addition is complete, slowly heat the reaction mixture to 55°C and hold for 6 hours to ensure complete disulfonation.[8]

-

Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a stirred slurry of crushed ice and water. This step is highly exothermic and must be done with caution.

-

Neutralization and Isolation: Cool the aqueous acid solution to 20-25°C. Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) or a slurry of sodium carbonate (Na₂CO₃) with vigorous stirring until the pH of the solution reaches 7.0-7.5.[9] The disodium salt of 1,5-naphthalenedisulfonic acid will begin to precipitate.

-

Crystallization: The precipitation can be completed by cooling the mixture further or by "salting out" through the addition of alkaline sodium sulfate.[6]

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a cold, dilute sodium sulfate solution to remove residual sulfuric acid and any remaining 1,6-isomer, which is more soluble.[9]

-

Drying: Dry the product in a vacuum oven at a temperature not exceeding 100°C to obtain the stable dihydrate form. The anhydrous acid dehydrates at 125°C.[6]

Comprehensive Characterization: A Self-Validating System

Characterization is not merely a final check; it is an integral part of a self-validating synthesis. Each analytical technique provides a piece of the puzzle, and together they confirm the structure, purity, and composition of the final product.

Logical Flow of Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized product.

Caption: A logical workflow for the analytical characterization of the final product.

Expected Analytical Data & Interpretation

The following table summarizes the expected outcomes from key analytical techniques.

| Technique | Parameter | Expected Result for 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate | Causality & Interpretation |

| Appearance | Physical Form | White to slightly off-white crystalline powder.[5] | The purification and crystallization process should yield a clean, solid product. Color may indicate impurities. |

| FTIR | Wavenumber (cm⁻¹) | ~3400-3500 (broad, O-H stretch), ~1200-1250 & ~1040-1080 (S=O stretch), ~3050-3100 (Aromatic C-H stretch) | The broad O-H peak confirms the presence of water of hydration. Strong S=O stretches are characteristic of the sulfonate group. |

| ¹H NMR | Chemical Shift (δ, ppm) | Three distinct signals in the aromatic region (approx. 7.5-9.0 ppm) with specific coupling patterns. | Confirms the C₁₀H₆ aromatic proton skeleton and the 1,5-substitution pattern, which has a higher degree of symmetry than other isomers. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Six distinct signals in the aromatic region (approx. 120-145 ppm). | Confirms the number of unique carbon environments, consistent with the 1,5-substitution pattern. |

| HPLC | Purity | ≥95% (typical commercial grade).[3] | A single major peak at the expected retention time indicates a high-purity sample. Minor peaks may correspond to isomeric impurities or starting materials. |

| TGA | Weight Loss | A distinct weight loss step corresponding to two moles of water (~9.7% of total mass for the dihydrate). | Thermogravimetric analysis quantifies the water of hydration by measuring weight loss upon heating. The dihydrate has a molecular weight of 368.3 g/mol .[10] |

| Elemental Analysis | % Composition | C: ~32.6%, H: ~2.7%, Na: ~12.5%, S: ~17.4% | Provides empirical confirmation of the molecular formula C₁₀H₁₀Na₂O₈S₂.[10] |

Detailed Experimental Protocols for Characterization

-

High-Performance Liquid Chromatography (HPLC): Due to the multi-charged nature of the molecule, which can cause poor peak shape on standard reverse-phase columns, a mixed-mode column is recommended.[11]

-

Column: Newcrom B or similar mixed-mode column.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic buffer (e.g., formic acid or ammonium formate).

-

Detection: UV at a wavelength corresponding to the naphthalene chromophore (e.g., 230 nm).

-

Standard Preparation: Prepare a standard of known concentration in the mobile phase to quantify the synthesized product.

-

-

Thermogravimetric Analysis (TGA):

-

Sample Size: 5-10 mg in an alumina or platinum pan.

-

Atmosphere: Nitrogen, flow rate of 20-50 mL/min.

-

Heating Program: Ramp from ambient temperature to 300°C at a rate of 10°C/min.

-

Interpretation: Analyze the resulting curve for a weight loss step occurring between approximately 100°C and 150°C, corresponding to the loss of water.

-

Safety, Handling, and Storage

Proper handling is crucial for both personal safety and maintaining product integrity.

-

Handling: Use with adequate ventilation to minimize dust generation.[12] Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12] For significant dust generation, use a NIOSH-approved respirator (e.g., N95).

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[12] The compound is hygroscopic.[13]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[12] For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]

Conclusion

The is a well-established but exacting process that demands careful control over reaction parameters and a multi-faceted analytical approach for verification. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to produce and validate this critical chemical intermediate with confidence. A thorough understanding of the underlying chemical principles, coupled with rigorous analytical validation, ensures the quality and reliability necessary for its diverse and demanding applications.

References

- Vertex AI Search. (n.d.). Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis. Retrieved January 21, 2026.

- Chem-Impex. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt. Retrieved January 21, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Exploring 1,5-Naphthalenedisulfonic Acid Synthesis and Uses. Retrieved January 21, 2026.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Retrieved January 21, 2026, from [Link]

-

ATOMIX CHEM CO.,LTD. (n.d.). 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid disodium dihydrate. Retrieved January 21, 2026, from [Link]

- Echemi. (n.d.).

- Echemi. (n.d.).

- ChemicalBook. (n.d.). Disodium 1,5-naphthalenedisulfonate synthesis. Retrieved January 21, 2026.

- Google Patents. (n.d.). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.

-

SIELC Technologies. (n.d.). 1,5-Naphthalenedisulfonic Acid. Retrieved January 21, 2026, from [Link]

- Cenmed Enterprises. (n.d.). 1 5-naphthalenedisulfonic acid disodium salt hydrate 95% (c005b-024788). Retrieved January 21, 2026.

- Google Patents. (n.d.). Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid. Retrieved January 21, 2026.

-

PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid, disodium salt hydrate. Retrieved January 21, 2026, from [Link]

- FUJIFILM Wako Chemicals. (n.d.). 1,5-Naphthalenedisulfonic Acid Disodium Salt. Retrieved January 21, 2026.

- Google Patents. (n.d.). Preparation method of 1,6-naphthalenedisulfonic acid disodium salt. Retrieved January 21, 2026.

- Sigma-Aldrich. (n.d.). 1,5-Naphthalenedisulfonic acid 95 207569-02-6. Retrieved January 21, 2026.

-

Wikipedia. (n.d.). Armstrong's acid. Retrieved January 21, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Armstrong acid - Wikipedia [en.wikipedia.org]

- 5. 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4-ATOMIX CHEM CO.,LTD [atomixchem.com]

- 6. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 7. Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 9. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]

- 10. 1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Disodium 1,5-naphthalenedisulfonate | 1655-29-4 [chemicalbook.com]

1,5-Naphthalenedisulfonic acid disodium dihydrate molecular structure and formula

An In-Depth Technical Guide to 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1,5-naphthalenedisulfonic acid disodium dihydrate, a versatile aromatic compound with significant applications in research and industry. We will delve into its molecular structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identity and Significance

1,5-Naphthalenedisulfonic acid disodium dihydrate is the salt form of 1,5-naphthalenedisulfonic acid. The presence of two sulfonate groups on the naphthalene core imparts high water solubility and unique chemical reactivity, making it a valuable intermediate and reagent.[1] It is primarily recognized for its role as a key building block in the synthesis of azo dyes and in various analytical chemistry applications.[1][2]

Common synonyms for this compound include disodium naphthalene-1,5-disulfonate dihydrate and Armstrong's acid disodium salt.[3][4] The CAS number for the dihydrate form is 76758-30-0.[3]

Molecular Structure and Physicochemical Properties

A thorough understanding of the compound's structure and properties is fundamental to its effective application.

Molecular Formula and Weight

The chemical formula for 1,5-naphthalenedisulfonic acid disodium dihydrate is C₁₀H₁₀Na₂O₈S₂.[3] Its molecular weight is approximately 368.3 g/mol .[3] The anhydrous form, C₁₀H₆(SO₃Na)₂ has a molecular weight of 332.26 g/mol .[1][5]

Chemical Structure

The molecule consists of a naphthalene ring system substituted with two sulfonate (SO₃⁻) groups at the 1 and 5 positions. These negatively charged groups are ionically bonded to two sodium cations (Na⁺). The dihydrate designation indicates the presence of two molecules of water of crystallization within the solid-state structure.

Caption: 2D structure of 1,5-Naphthalenedisulfonic acid disodium dihydrate.

Physicochemical Data

The key properties of this compound are summarized in the table below, which is essential for designing experiments and for handling and storage.

| Property | Value | Source(s) |

| CAS Number | 76758-30-0 | [3] |

| Molecular Formula | C₁₀H₁₀Na₂O₈S₂ | [3] |

| Molecular Weight | 368.3 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥95-99% (depending on grade) | [1][5] |

| Solubility | High solubility in water | [1] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container | [6] |

Synthesis and Manufacturing Overview

The industrial production of 1,5-naphthalenedisulfonic acid and its subsequent conversion to the disodium salt is a well-established process. The choice of sulfonation conditions is critical as it dictates the isomeric purity of the final product.

Synthesis Pathway

The synthesis generally involves two main steps:

-

Sulfonation of Naphthalene: Naphthalene is reacted with a sulfonating agent, typically oleum (fuming sulfuric acid), under controlled temperature conditions.[2][7] The reaction temperature and the concentration of sulfur trioxide in the oleum are key parameters that influence the position of sulfonation on the naphthalene ring.

-

Neutralization: The resulting 1,5-naphthalenedisulfonic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to form the disodium salt.[8] The product can then be isolated from the aqueous solution, often by precipitation.[7][8]

Caption: Generalized workflow for the synthesis of the target compound.

Key Applications in Scientific and Industrial Contexts

The unique structure of this compound lends itself to a variety of applications, primarily centered around the dye industry and analytical sciences.

Intermediate in Dye Manufacturing

This compound is a crucial intermediate in the production of a wide range of azo dyes.[1] The sulfonate groups enhance the water solubility of the final dye molecules, which is essential for textile dyeing processes. Furthermore, the naphthalene core serves as a chromophore that can be chemically modified to produce dyes with specific colors and fastness properties.[1]

Analytical Reagent

In analytical chemistry, 1,5-naphthalenedisulfonic acid disodium salt is used as a reagent for the detection and quantification of various substances.[1] For instance, it can be employed in spectrophotometric methods to determine the concentration of certain metal ions.[1] It also serves as a stabilizer for diazo compounds, which are important in colorimetric assays.[2]

Other Industrial Uses

Beyond dyes and analytics, this compound finds utility in other areas:

-

Water Treatment: It can act as a dispersant for sludge, aiding in the removal of contaminants.[1][9]

-

Biochemistry: It has been used as a stabilizing agent for proteins and enzymes during biochemical assays.[1]

-

Pharmaceuticals: It has applications in drug formulation, for example, in the synthesis of certain sulfonamide-based drugs to improve solubility.[1]

Experimental Protocol: Spectrophotometric Determination of Metal Ions

To illustrate its practical utility, this section outlines a self-validating protocol for the use of 1,5-naphthalenedisulfonic acid disodium dihydrate as a complexing agent for the spectrophotometric determination of a hypothetical metal ion (M²⁺).

Objective: To quantify the concentration of M²⁺ in an aqueous sample.

Principle: The compound forms a stable, colored complex with M²⁺. The intensity of the color, measured by absorbance, is directly proportional to the concentration of the metal ion, following the Beer-Lambert law.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Stock Standard Solution (1000 ppm M²⁺): Accurately weigh the required amount of a high-purity salt of M²⁺ and dissolve in a known volume of deionized water.

-

Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 2, 5, 10, 20 ppm) from the stock solution.

-

Reagent Solution (0.1% w/v): Dissolve 0.1 g of 1,5-naphthalenedisulfonic acid disodium dihydrate in 100 mL of deionized water.

-

Buffer Solution (pH 5.0): Prepare an appropriate buffer (e.g., acetate buffer) to maintain a constant pH, which is critical for complex formation.

-

-

Calibration Curve Generation:

-

For each working standard, pipette 5 mL into a 25 mL volumetric flask.

-

Add 2 mL of the buffer solution.

-

Add 5 mL of the 0.1% reagent solution.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow the color to develop for a specified time (e.g., 15 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) using a spectrophotometer. The λ_max must be predetermined by scanning the spectrum of the complex.

-

Plot a graph of absorbance versus concentration to create the calibration curve.

-

-

Sample Analysis:

-

Treat the unknown sample using the same procedure as the standards.

-

Measure its absorbance.

-

Determine the concentration of M²⁺ in the sample by interpolating its absorbance on the calibration curve.

-

-

Validation:

-

Blank: Prepare a blank solution containing all reagents except the metal ion to zero the spectrophotometer.

-

Quality Control (QC) Sample: Analyze a standard of a known concentration as an unknown to verify the accuracy of the calibration curve. The result should be within ±10% of the known value.

-

Caption: Workflow for quantitative analysis using the described protocol.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[10][6]

-

Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Wash thoroughly after handling.[10][11][12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidants. Keep the container tightly closed when not in use.[10][6]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water while removing contaminated clothing. If inhaled, move to fresh air. If ingested, give 2-4 cupfuls of milk or water if the person is conscious. Seek immediate medical attention in all cases of significant exposure.[10][6]

References

-

1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095. PubChem. [Link]

-

Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Cole-Parmer. [Link]

-

Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4. Chemsrc. [Link]

-

Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis. Autech Industry Co.,Limited. [Link]

-

1,5-Naphthalenedisulfonic acid, disodium salt hydrate | C10H8Na2O7S2 | CID 51346588. PubChem. [Link]

- Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.

-

1,5-Naphthalenedisulfonic acid - Substance Details. US EPA. [Link]

-

Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248. PubChem. [Link]

-

1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4. LookChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 3. 1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,5-萘二磺酸 二钠盐 水合物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4 | Chemsrc [chemsrc.com]

- 7. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 8. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]

- 9. 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4-ATOMIX CHEM CO.,LTD [atomixchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate in Water and Organic Solvents

Introduction

1,5-Naphthalenedisulfonic acid disodium dihydrate is a key intermediate in the synthesis of a wide range of chemicals, including dyes, pigments, and pharmaceuticals.[1] Its utility in various applications is intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of 1,5-naphthalenedisulfonic acid disodium dihydrate, offering both established data and detailed methodologies for its experimental determination. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility profile of this compound for formulation, synthesis, and purification processes.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1,5-naphthalenedisulfonic acid disodium dihydrate is crucial for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Na₂O₈S₂ | [2] |

| Molecular Weight | 368.30 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| CAS Number | 76758-30-0 (dihydrate) | [2] |

| Anhydrous CAS | 1655-29-4 | [3][4] |

The presence of two highly polar sulfonate groups and two sodium counter-ions suggests a high affinity for polar solvents, particularly water. The naphthalene backbone, being a large aromatic hydrocarbon, will influence its interaction with less polar organic solvents. The dihydrate form indicates that water molecules are incorporated into the crystal lattice, which can affect the energy required to dissolve the solid.

Aqueous Solubility

1,5-Naphthalenedisulfonic acid and its salts are generally characterized by their high solubility in water.[1] This is a direct consequence of the ionic nature of the sulfonate groups, which readily hydrate in an aqueous environment.

Reported Solubility Data

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. For sulfonic acid salts, this trend is generally observed.[7][8] An increase in temperature provides the necessary energy to overcome the lattice energy of the crystal and to disrupt the hydrogen bonding network of water to accommodate the solute ions. A detailed experimental protocol to determine the temperature-dependent solubility is provided in a later section.

Solubility in Organic Solvents

The solubility of 1,5-naphthalenedisulfonic acid disodium dihydrate in organic solvents is expected to be significantly lower than in water and will be largely dependent on the polarity of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have relatively high dielectric constants, which can facilitate the dissolution of ionic compounds. While quantitative data is scarce, it is expected that the compound will have some solubility in these solvents, likely in the order of sparingly soluble to slightly soluble. A study on the related isomer, 1,6-naphthalenedisulfonic acid disodium salt, showed some solubility in ethanol-water mixtures, with solubility decreasing as the proportion of ethanol increases.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are known for their ability to dissolve a wide range of organic and inorganic compounds.[10] Given their high polarity, it is anticipated that 1,5-naphthalenedisulfonic acid disodium dihydrate will exhibit moderate solubility in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the high polarity of the sulfonate groups, the solubility in non-polar solvents is expected to be negligible.

A summary of the expected solubility profile is presented in the table below. It is critical to note that these are qualitative predictions, and experimental verification is essential.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Very High | Highly polar protic solvent, strong ion-dipole interactions. |

| Methanol | 6.6 | Moderate to Low | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 5.2 | Low | Lower polarity than methanol. |

| DMSO | 7.2 | Moderate | Highly polar aprotic solvent, effective at solvating cations. |

| DMF | 6.4 | Moderate | Polar aprotic solvent. |

| Toluene | 2.4 | Very Low | Non-polar aromatic solvent. |

| Hexane | 0.1 | Negligible | Non-polar aliphatic solvent. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is required. The following sections detail the methodologies for determining the solubility of 1,5-naphthalenedisulfonic acid disodium dihydrate.

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Protocol 1: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a robust and widely used technique for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Temperature Control: Place a series of sealed vials containing the chosen solvent (e.g., water, ethanol) in a constant-temperature water bath or incubator set to the desired temperature (e.g., 25°C, 37°C, 50°C). Allow the solvent to equilibrate for at least one hour.

-

Addition of Solute: Add an excess amount of 1,5-naphthalenedisulfonic acid disodium dihydrate to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Agitate the vials at a constant rate for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time for the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-heated (or pre-cooled to the experimental temperature) syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved solute in the filtrate using one of the methods described below.

Protocol 2: Gravimetric Analysis for Aqueous Solubility

This method is straightforward for determining the solubility in a non-volatile solvent like water.

Step-by-Step Methodology:

-

Prepare Saturated Solution: Follow steps 1-5 of the Isothermal Saturation Method using water as the solvent.

-

Weigh Aliquot: Accurately weigh a specific volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Evaporation: Gently heat the evaporating dish to evaporate the water, leaving behind the solid solute.

-

Drying: Dry the residue in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.

-

Calculation: The solubility (in g/L) can be calculated using the following formula:

Solubility (g/L) = (Weight of residue (g) / Volume of filtrate (L))

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of the analyte in various solvents.

Step-by-Step Methodology:

-

Prepare Saturated Solution: Follow steps 1-5 of the Isothermal Saturation Method.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of 1,5-naphthalenedisulfonic acid disodium dihydrate of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample into the HPLC system.

-

Quantification: Determine the concentration of the analyte in the diluted sample by comparing its peak area to the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Illustrative HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at a wavelength of maximum absorbance (e.g., 230 nm).

Logical Relationship of Experimental Steps

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disodium 1,5-naphthalenedisulfonate | 1655-29-4 [chemicalbook.com]

- 4. Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Disodium 1,5-naphthalenedisulfonate CAS#: 1655-29-4 [m.chemicalbook.com]

- 6. 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4-ATOMIX CHEM CO.,LTD [atomixchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4 | Chemsrc [chemsrc.com]

spectroscopic properties of 1,5-Naphthalenedisulfonic acid disodium dihydrate

An In-depth Technical Guide to the Spectroscopic Properties of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate

Prepared by: Gemini, Senior Application Scientist

Foreword: A Multimodal Spectroscopic Approach

For the researcher, scientist, or drug development professional, a complete molecular characterization is not merely a checklist of analytical techniques but a narrative built from complementary data streams. 1,5-Naphthalenedisulfonic acid and its salts are foundational molecules, serving as critical intermediates in dye manufacturing, fluorescent probes, and as counterions in pharmaceutical formulations.[1][2][3][4] A thorough understanding of their spectroscopic signature is therefore paramount for quality control, reaction monitoring, and structural verification.

This guide eschews a rigid template, instead opting for a logical, technique-by-technique exploration of 1,5-Naphthalenedisulfonic acid disodium dihydrate. We will delve into the "why" behind experimental choices, grounding our discussion in the fundamental principles of each spectroscopic method. Our objective is to provide not just data, but a framework for confident and competent analysis.

Core Molecular Identity

Before probing the molecule with electromagnetic radiation, we must first establish its fundamental properties. These values form the basis for all subsequent spectral interpretations.

Chemical Structure

Caption: Structure of 1,5-Naphthalenedisulfonic acid disodium dihydrate.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀Na₂O₈S₂ | [5] |

| Molecular Weight | 368.3 g/mol | [5] |

| Anhydrous MW | 332.26 g/mol | [6] |

| IUPAC Name | disodium;naphthalene-1,5-disulfonate;dihydrate | [5] |

| CAS Number | 76758-30-0 (dihydrate) | |

| CAS Number | 1655-29-4 (anhydrous salt) | [2][6][7] |

| Appearance | Beige or white powder | [2][6] |

Electronic Spectroscopy: UV-Visible Absorption

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the conjugated naphthalene ring system.[8] For aromatic compounds, this is a powerful tool for confirming the presence of the core chromophore.

Causality of Experimental Choices

The benzene ring, the simplest aromatic chromophore, exhibits two primary absorption bands around 180-200 nm and a weaker, secondary band near 260 nm.[9][10] The fused ring system of naphthalene and the presence of auxochromic sulfonate groups are expected to shift these absorptions to longer wavelengths (a bathochromic shift), making them easily accessible with standard spectrophotometers.

The choice of solvent is critical. The ideal solvent must dissolve the analyte without absorbing in the same region.[9] Water or methanol are excellent choices for this highly polar, water-soluble compound. A baseline correction using the pure solvent is non-negotiable; it calibrates the instrument and digitally subtracts any spectral interference from the solvent itself.[9]

Experimental Protocol: UV-Visible Spectrum Acquisition

-

Sample Preparation: Prepare a stock solution of ~1 mg/mL of the compound in deionized water or methanol. From this, create a dilute solution (e.g., 0.01-0.05 mg/mL) in a quartz cuvette.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a reference cuvette with the same solvent used for the sample. Place it in the reference beam path and run a baseline scan from 400 nm down to 200 nm.

-

Sample Measurement: Replace the reference cuvette with the sample cuvette. Acquire the absorbance spectrum over the same wavelength range.

-

Data Processing: Identify the wavelength of maximum absorbance (λmax).

Data Interpretation

The UV spectrum of 1,5-naphthalenedisulfonic acid is expected to show strong absorptions below 230 nm and another characteristic band at higher wavelengths.[11] The conjugation of the naphthalene system results in a complex spectrum, but these features are a clear indicator of the aromatic core. The exact position of λmax can be influenced by solvent polarity and pH.[11]

Caption: Generalized workflow for UV-Vis spectroscopy.

Fluorescence Spectroscopy

Naphthalene derivatives are well-known for their fluorescent properties, a characteristic that is exploited in various sensing and labeling applications.[4][12] Fluorescence spectroscopy provides a highly sensitive method for detection and characterization.

Principles and Expected Spectra

Upon absorbing a photon of sufficient energy (typically at or near its λmax from the UV-Vis spectrum), the molecule is promoted to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state before emitting a photon to return to the ground state. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. A typical fluorescence experiment involves recording the emission intensity while scanning the emission wavelength, having fixed the excitation wavelength.

Experimental Protocol: Fluorescence Spectrum Acquisition

-

Sample Preparation: Prepare a very dilute solution (typically in the micromolar range or lower) in a suitable solvent (e.g., water) in a fluorescence-grade quartz cuvette. High concentrations can lead to quenching and inner-filter effects, which distort the spectrum.

-

Instrument Setup: Set the excitation wavelength on the spectrofluorometer to a known absorption maximum (e.g., from the UV-Vis spectrum).

-

Emission Scan: Scan the emission monochromator across a wavelength range starting just above the excitation wavelength to a longer wavelength (e.g., from 300 nm to 600 nm).

-

Excitation Scan (Optional but Recommended): Set the emission monochromator to the observed emission maximum and scan the excitation monochromator. The resulting excitation spectrum should closely resemble the absorption spectrum, confirming the identity of the emitting species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For 1,5-naphthalenedisulfonic acid disodium dihydrate, it confirms the substitution pattern and purity of the sample.

Causality of Experimental Choices: The Importance of Sample Preparation

High-quality NMR spectra are entirely dependent on meticulous sample preparation.[13] Any particulate matter in the solution will disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved peaks; no amount of instrument shimming can correct for a poorly prepared sample.[14] Therefore, filtering the sample solution directly into the NMR tube is a mandatory step.[15][16]

The choice of deuterated solvent is dictated by the analyte's solubility.[17] For this salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are appropriate choices. The concentration must be sufficient for a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus, but not so high as to cause viscosity-related line broadening.[13][16]

Sources

- 1. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]

- 4. Armstrong acid - Wikipedia [en.wikipedia.org]

- 5. 1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1655-29-4・1,5-Naphthalenedisulfonic Acid Disodium Salt・141-05842・145-05845[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]

- 12. helixchrom.com [helixchrom.com]

- 13. organomation.com [organomation.com]

- 14. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 15. sites.bu.edu [sites.bu.edu]

- 16. How to make an NMR sample [chem.ch.huji.ac.il]

- 17. depts.washington.edu [depts.washington.edu]

Introduction: The Power of Environmentally Sensitive Fluorophores

An In-depth Technical Guide to the Fluorescent Properties of Naphthalene Disulfonic Acid Derivatives

This guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of fluorescent naphthalene disulfonic acid derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the unique environmental sensitivity of these probes and offers practical insights into their use in the laboratory.

Fluorescence spectroscopy is an indispensable tool in the life sciences, offering high sensitivity for visualizing and quantifying biological processes. Among the vast arsenal of fluorescent probes, those whose spectral properties are intrinsically linked to their immediate environment are particularly powerful. Naphthalene and its derivatives, characterized by a rigid, polycyclic aromatic structure, form a cornerstone of this class of fluorophores.[1][2] Their large π-electron conjugated system leads to desirable properties such as high quantum yields and excellent photostability.[1][2]

This guide focuses specifically on derivatives of naphthalene sulfonic acids, with a particular emphasis on aminonaphthalenesulfonates like 8-anilino-1-naphthalenesulfonic acid (ANS), a molecule whose fluorescence is exceptionally sensitive to the polarity of its surroundings.[3][4][5] These probes are weakly fluorescent in aqueous solutions but exhibit a dramatic increase in emission intensity and a significant blue shift in nonpolar, hydrophobic environments.[3][5] This "light-up" characteristic makes them invaluable for studying the dynamic and often elusive hydrophobic surfaces of proteins and membranes, providing critical insights into protein folding, aggregation, and ligand binding—processes of fundamental importance in both basic research and drug discovery.

Fundamental Principles of Fluorescence

To fully appreciate the utility of naphthalene disulfonic acid derivatives, one must first understand the photophysical processes that govern their fluorescence. These events are classically illustrated by a Jablonski diagram.

The Jablonski Diagram: A Molecule's Journey with Light

A fluorophore's interaction with light involves a series of steps:

-

Excitation (Absorption): A molecule in its ground electronic state (S₀) absorbs a photon of light, promoting an electron to a higher-energy excited singlet state (S₁). This process is extremely fast, occurring on the femtosecond timescale.

-

Vibrational Relaxation: The molecule rapidly loses excess vibrational energy to its surroundings (e.g., solvent molecules), relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process that occurs in picoseconds.[6]

-

Fluorescence Emission: From the lowest vibrational level of S₁, the molecule returns to the ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon due to the energy lost during vibrational relaxation. The difference in wavelength between the absorption and emission maxima is known as the Stokes Shift .[7]

Caption: A simplified Jablonski diagram illustrating the key photophysical processes of fluorescence.

The Critical Role of the Molecular Environment (Solvatochromism)

The fluorescence of many compounds, especially those with a significant change in dipole moment upon excitation, is profoundly influenced by the surrounding solvent. This phenomenon is known as solvatochromism.

-

Polar Solvents: In polar solvents like water, polar fluorophores are stabilized by a surrounding shell of ordered solvent molecules. Upon excitation, the fluorophore's dipole moment often increases, leading to a re-orientation of the solvent molecules to stabilize the excited state.[6] This stabilization lowers the energy of the excited state, resulting in a lower-energy (red-shifted) emission.[6] For probes like ANS, the polar aqueous environment also provides efficient pathways for non-radiative decay, effectively quenching fluorescence.[3]

-

Nonpolar Solvents: In a nonpolar, hydrophobic environment, the stabilizing effect of solvent relaxation is much less pronounced.[6] This results in a higher-energy, blue-shifted emission. Furthermore, the rigid, nonpolar environment can restrict molecular motion, reducing non-radiative decay pathways and leading to a significant increase in fluorescence quantum yield.[3] This is the core principle behind the utility of ANS and its derivatives as probes for hydrophobic sites.

Synthesis and Structural Diversity

While naphthalene itself is fluorescent, its utility is expanded through chemical derivatization. The addition of sulfonic acid groups enhances water solubility, and the introduction of other functional groups, particularly anilino groups, imparts the desired environmental sensitivity.

A common synthetic route to produce ANS and its derivatives is the Ullmann coupling reaction. Modern approaches have utilized microwave assistance to improve yields and shorten reaction times, making these valuable probes more accessible.[4][5]

Caption: General workflow for the synthesis of ANS derivatives via Ullmann coupling.[4]

This synthetic flexibility allows for the creation of a library of probes with tuned photophysical properties. By altering the substituents on the aniline ring, researchers can modify the probe's absorption/emission wavelengths and quantum yields to suit specific applications.[4] For instance, electron-donating groups like methoxy and methyl have been shown to produce derivatives with high quantum yields.[4]

Photophysical Properties of Naphthalene Sulfonic Acid Derivatives

The hallmark of probes like ANS is the dramatic change in their fluorescence properties upon binding to hydrophobic sites. In aqueous solution, ANS is only weakly fluorescent with an emission maximum around 520 nm.[3] Upon binding to a hydrophobic pocket, such as on the surface of a protein, its fluorescence quantum yield can increase by over 100-fold, and the emission maximum undergoes a significant blue shift to approximately 475 nm.[3]

The underlying mechanism involves a non-coplanar ground state where the naphthalene and phenyl rings are twisted. Upon excitation, the molecule transitions to a planar, intramolecular charge transfer (ICT) state. In a nonpolar environment, this state is stabilized, and radiative decay (fluorescence) is favored. In a polar environment, the excited state is quenched by interaction with water molecules.

The table below summarizes the spectral properties of several ANS derivatives, illustrating how chemical modification can tune their characteristics.

| Derivative Substituent | Max Absorbance (nm, Water) | Max Emission (nm, Water) | Quantum Yield (Φ, Water) | Max Absorbance (nm, Ethylene Glycol) | Max Emission (nm, Ethylene Glycol) | Quantum Yield (Φ, Ethylene Glycol) |

| H (ANS) | 350 | 515 | 0.004 | 368 | 486 | 0.37 |

| 4-Methyl | 348 | 518 | 0.003 | 370 | 490 | 0.51 |

| 4-Methoxy | 358 | 525 | 0.003 | 374 | 500 | 0.62 |

| 4-Chloro | 350 | 508 | 0.002 | 370 | 482 | 0.23 |

| 4-Nitro | 380 | - | 0.000 | 412 | - | 0.000 |

| Data synthesized from ACS Omega (2019).[4][5] |

Applications in Research and Drug Development

The unique properties of naphthalene sulfonic acid derivatives make them versatile tools for probing molecular interactions.

Characterizing Protein Conformation and Stability

Proteins often expose hydrophobic regions during folding, unfolding, or aggregation. ANS can bind to these exposed patches, providing a real-time fluorescent readout of these conformational changes.[3]

-

Detecting Molten Globules: Partially folded protein intermediates, known as "molten globules," are characterized by exposed hydrophobic clusters that are buried in the native state. ANS is widely used to detect and study these important intermediates in protein folding pathways.[3]

-

Monitoring Protein Aggregation: The formation of protein aggregates, a hallmark of many neurodegenerative diseases, frequently involves the exposure of hydrophobic surfaces. The increase in ANS fluorescence can be used to monitor the kinetics of aggregation.[3]

-

Ligand Binding: If a ligand binds to a hydrophobic pocket on a protein, it can displace a pre-bound ANS molecule, causing a decrease in fluorescence. This principle is used in competitive binding assays to determine binding affinities and screen for potential drug candidates.[3]

Caption: Experimental workflow for a protein chemical denaturation study using ANS fluorescence.

Drug Discovery and High-Throughput Screening

The sensitivity of these probes to binding events in hydrophobic pockets makes them ideal for drug discovery. By monitoring the displacement of a probe like ANS from a target protein, libraries of small molecules can be rapidly screened for binding activity.[3] This provides a robust and efficient method for identifying initial hits in a drug development pipeline.

Sensing and Cellular Imaging

Derivatives of naphthalene have been engineered to act as selective fluorescent probes for metal ions, such as Cu²⁺ and Al³⁺. Furthermore, their hydrophobic nature and ability to partition into lipid environments have led to their use in visualizing and studying the properties of cellular membranes.[8]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 8-Anilino-1-Naphthalenesulfonic Acid (ANS)

This protocol is adapted from the method described by St. John et al. in ACS Omega (2019).[4][5]

Materials:

-

8-Chloronaphthalene-1-sulfonic acid

-

Aniline

-

Powdered elemental copper (Cu⁰)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Sodium phosphate monobasic (NaH₂PO₄)

-

5 mL microwave reaction vial with magnetic stir bar

-

Microwave reactor

Procedure:

-

Prepare a phosphate buffer solution (pH ~6-7) by mixing solutions of Na₂HPO₄ and NaH₂PO₄.

-

To a 5 mL microwave reaction vial, add 8-chloronaphthalene-1-sulfonic acid (1 equiv), aniline (1.1 equiv), and a catalytic amount of powdered elemental copper (10 mol %).

-

Add 5 mL of the phosphate buffer to the vial.

-

Cap the vial and place it in the microwave reactor.

-

Irradiate the mixture with microwaves (e.g., 100 W) for 1 hour at 100°C with stirring.

-

After the reaction, cool the mixture and purify the product using appropriate chromatographic techniques to isolate the ANS product.

Protocol 2: Monitoring Protein Denaturation with ANS

This protocol provides a general framework for studying protein unfolding using a chemical denaturant.[3]

Materials:

-

Purified protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4)

-

ANS stock solution (e.g., 10 mM in DMSO)

-

Denaturant stock solution (e.g., 8 M Guanidine Hydrochloride (GdmCl) in buffer)

-

Spectrofluorometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a series of samples in microcentrifuge tubes, each containing the same final protein concentration (e.g., 5-10 µM).

-

Create a gradient of denaturant concentrations across the series of tubes (e.g., from 0 M to 6 M GdmCl in 0.2 M increments). Adjust the volume with buffer to ensure the final volume is consistent.

-

Add ANS stock solution to each tube to a final concentration of 40-50 µM.[3] Gently mix. The volume of ANS stock should be minimal (e.g., <1% of total volume) to avoid solvent effects from DMSO.

-

-

Incubation:

-

Incubate all samples in the dark at room temperature for at least 1 hour (or until equilibrium is reached) to allow the unfolding process to complete.

-

-

Fluorescence Measurement:

-

Set the spectrofluorometer with an excitation wavelength of 360 nm.

-

Record the emission spectrum for each sample from 400 nm to 600 nm.

-

For each spectrum, identify the wavelength of maximum emission (λ_max) and the fluorescence intensity at that wavelength.

-

-

Data Analysis:

-

Plot the fluorescence intensity at λ_max as a function of the denaturant concentration.

-

The resulting plot should be a sigmoidal curve representing the transition from the folded (low fluorescence) to the unfolded (high fluorescence) state.

-

Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm), which is a measure of the protein's stability.

-

Conclusion and Future Outlook

Naphthalene disulfonic acid derivatives, exemplified by the widely used ANS probe, are exceptionally powerful tools in the molecular sciences. Their fluorescence, which is exquisitely sensitive to the polarity of the local environment, provides a direct window into the hydrophobic landscapes of proteins and membranes. The ability to synthesize a wide range of these derivatives allows for the fine-tuning of their photophysical properties, expanding their applicability from fundamental studies of protein folding to high-throughput drug screening and cellular imaging. As our understanding of complex biological systems deepens, the continued development of novel, highly specific, and multi-functional naphthalene-based probes will undoubtedly play a crucial role in unraveling the next wave of scientific discoveries.

References

-

de Oliveira, G. A., et al. (2015). Investigations of effects of environmental factors in unfolding/refolding pathway of proteins on 8-anilino-1-naphthalene-sulfonic acid (ANS) fluorescence. ResearchGate. Retrieved from [Link]